Phenothiazine

Catalog No.
S539452
CAS No.
92-84-2
M.F
C12H9NS
M. Wt
199.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenothiazine

CAS Number

92-84-2

Product Name

Phenothiazine

IUPAC Name

10H-phenothiazine

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

InChI

InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H

InChI Key

WJFKNYWRSNBZNX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3S2

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
FREELY SOL IN BENZENE; SOL IN ETHER & IN HOT ACETIC ACID; SLIGHTLY SOL IN ALCOHOL & IN MINERAL OILS; PRACTICALLY INSOL IN PETROLEUM ETHER, CHLOROFORM
VERY SOL IN ACETONE
Water solubilty = 1.59 mg/l at 25 °C
Solubility in water: none
Insoluble

Synonyms

Phenothiazine; NSC 2037; NSC-2037 NSC2037

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3S2

Description

The exact mass of the compound Phenothiazine is 199.0456 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)7.98e-06 mfreely sol in benzene; sol in ether & in hot acetic acid; slightly sol in alcohol & in mineral oils; practically insol in petroleum ether, chloroformvery sol in acetonewater solubilty = 1.59 mg/l at 25 °csolubility in water: noneinsoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760392. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of phenothiazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides, Soil Treatment. However, this does not mean our product can be used or applied in the same or a similar way.

Pioneering Advancements in Psychiatry and Medicine

Phenothiazine derivatives revolutionized the field of psychiatry with the discovery of their antipsychotic properties in the 1950s. Chlorpromazine, the first widely used antipsychotic medication, belongs to this class of drugs. These drugs work by blocking dopamine receptors in the brain, which helps manage symptoms of schizophrenia and other psychotic disorders [].

The impact of phenothiazine derivatives extends beyond antipsychotics. Some derivatives exhibit antiemetic properties, used to treat nausea and vomiting []. Research is also ongoing to explore the potential of these compounds in treating Alzheimer's disease, cancer, and even malaria [].

Exploring New Horizons in Material Science

Phenothiazine derivatives have shown promise in material science research. Studies suggest that water-soluble derivatives can be electropolymerized into conductive polymers. These polymers have potential applications in developing biosensors and biofuel cells []. Additionally, some derivatives are being investigated for their use in advanced batteries and fuel cells [].

Phenothiazine is an organic compound with the chemical formula S C6H4)2NH\text{S C}_6\text{H}_4)_2\text{NH}. It belongs to the thiazine class of heterocyclic compounds and features a fused ring system consisting of sulfur and nitrogen atoms. The compound appears as a light green to steel-blue powder, which can acquire a greenish-brown tint upon exposure to sunlight. Phenothiazine serves as a foundational structure for numerous derivatives that exhibit significant biological activity, particularly in the medical field. Its derivatives have been pivotal in psychiatric medicine and allergy treatments, with notable examples including chlorpromazine and promethazine, which revolutionized their respective fields .

The most significant mechanism of action of phenothiazine derivatives lies in their role as antipsychotics. These compounds primarily act by blocking dopamine D2 receptors in the brain, impacting the neurotransmitter dopamine, which is implicated in schizophrenia and other psychotic disorders []. However, phenothiazines also interact with other receptors, influencing their therapeutic effects and side effects [].

: It exhibits reversible redox behavior, allowing it to act as an electron donor in charge-transfer complexes .
  • Substitution Reactions: The compound can undergo nucleophilic substitution at the nitrogen or sulfur atoms, leading to various functionalized derivatives.
  • Recent studies have shown that extended phenothiazines exhibit enhanced photophysical properties and catalytic activity in oxidative coupling reactions under visible light, indicating their potential in photocatalysis .

    Phenothiazine and its derivatives are recognized for their diverse pharmacological effects:

    • Antipsychotic Properties: They primarily function as dopamine antagonists, blocking postsynaptic neurotransmission at dopamine receptors (D1 and D2). This mechanism is crucial for their use in treating schizophrenia and other psychotic disorders .
    • Antihistamine Effects: Many phenothiazine derivatives also exhibit antihistaminic activity, making them effective in allergy treatments.
    • Antimicrobial Activity: Some derivatives are being explored for their potential as anti-infective agents, showcasing significant antimicrobial properties .

    The synthesis of phenothiazine has evolved since its initial discovery by Heinrich August Bernthsen in 1883. Common methods include:

    • Cyclization of Diphenylamine: The traditional method involves the reaction of diphenylamine with sulfur.
    • Modern Synthetic Strategies: More recent approaches utilize cyclization reactions of 2-substituted diphenyl sulfides, allowing for greater control over the resulting product's structure and properties .

    These methods enable the production of various phenothiazine derivatives tailored for specific applications.

    Phenothiazine has a wide range of applications across different fields:

    • Pharmaceuticals: Its derivatives serve as antipsychotic medications and antihistamines.
    • Dyes: Compounds like methylene blue are used as synthetic dyes with applications in biology and chemistry.
    • Electrochemical Sensors: Phenothiazine derivatives are utilized in biosensors and biofuel cells due to their conductive properties when electropolymerized .
    • Polymerization Inhibitors: It acts as an inhibitor in acrylic acid polymerization processes .

    Studies on phenothiazine interactions reveal its complex pharmacology. The compound interacts with various neurotransmitter systems beyond dopamine, including serotonin and histamine receptors. This broad interaction profile contributes to both its therapeutic effects and side effects. For instance, antagonism at muscarinic receptors can lead to anticholinergic side effects such as dry mouth and constipation .

    Several compounds share structural similarities with phenothiazine, leading to comparable biological activities. Notable examples include:

    Compound NameStructure SimilarityBiological Activity
    Methylene BlueContains thiazineAntimicrobial, antimalarial
    ThioridazinePhenothiazine derivativeAntipsychotic
    ChlorpromazinePhenothiazine derivativeAntipsychotic
    PromethazinePhenothiazine derivativeAntihistamine
    TrifluoperazinePhenothiazine derivativeAntipsychotic

    Phenothiazine's uniqueness lies in its foundational role as a precursor for various derivatives that have been extensively studied for their pharmacological properties. Its ability to form stable radical cations distinguishes it from other similar compounds, enhancing its utility in both medicinal chemistry and materials science .

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    Phenothiazine is a light green to steel-blue powder. Acquires a greenish-brown tint under exposure to sunlight. (NTP, 1992)
    Dry Powder; Dry Powder, Other Solid; Liquid
    Grayish-green to greenish-yellow solid; [NIOSH]
    YELLOW CRYSTALS. TURNS DARK GREEN ON EXPOSURE TO LIGHT.
    Grayish-green to greenish-yellow solid.
    Grayish-green to greenish-yellow solid. [insecticide]

    Color/Form

    YELLOW, RHOMBIC LEAFLETS OR DIAMOND-SHAPED PLATES FROM TOLUENE OR BUTANOL
    YELLOW PRISMS FROM ALCOHOL
    GRAYISH-GREEN TO GREENISH YELLOW POWDER, GRANULES OR FLAKES
    Grayish-green to greenish-yellow solid. [insecticide]

    XLogP3

    4.2

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    199.04557046 g/mol

    Monoisotopic Mass

    199.04557046 g/mol

    Boiling Point

    700 °F at 760 mmHg (NTP, 1992)
    371 °C @ 760 MM HG
    371 °C
    700 °F

    Flash Point

    202 °C

    Heavy Atom Count

    14

    Taste

    TASTELESS

    Density

    1.34 g/cm³

    LogP

    4.15 (LogP)
    log Kow = 4.15
    4.15

    Odor

    SLIGHT ODOR

    Appearance

    Solid powder

    Melting Point

    365.9 to 366.6 °F (NTP, 1992)
    185.1 °C
    365 °F

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    GS9EX7QNU6

    Related CAS

    75788-67-9

    GHS Hazard Statements

    Aggregated GHS information provided by 3417 companies from 44 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 24 of 3417 companies. For more detailed information, please visit ECHA C&L website;
    Of the 43 notification(s) provided by 3393 of 3417 companies with hazard statement code(s):;
    H302 (92.96%): Harmful if swallowed [Warning Acute toxicity, oral];
    H317 (97.85%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H373 (92.81%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
    H412 (86.86%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Therapeutic Uses

    Antibiotics, Macrolide; Antiprotozoal Agents
    AT ONE TIME EMPLOYED IN HUMAN MEDICINE AS ANTHELMINTIC & URINARY ANTISEPTIC.
    MEDICATION (VET): ...EMPLOYED IN...VET MEDICINE FOR PINWORM, THREADWORM & ROUNDWORM INFESTATIONS. IT HAS ALSO BEEN USED AS URINARY ANTISEPTIC...
    MEDICATION (VET): IT IS STILL OF VALUE FOR TREATMENT OF HELMINTHIASIS IN SHEEP & OTHER DOMESTIC ANIMALS.
    For more Therapeutic Uses (Complete) data for PHENOTHIAZINE (8 total), please visit the HSDB record page.

    Pharmacology

    Phenothiazine is a class of agents exhibiting antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. Phenothiazines antagonize the dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain, potentially preventing chemotherapy-induced emesis. In addition, these agents have peripherally or centrally antagonistic activity against alpha adrenergic, serotonergic, histaminic, and muscarinic receptors. (NCI)

    MeSH Pharmacological Classification

    Antiprotozoal Agents

    Vapor Pressure

    0 mmHg (approx) (NIOSH, 2024)
    0 mmHg (approx)

    Pictograms

    Health Hazard Irritant

    Irritant;Health Hazard

    Other CAS

    92-84-2

    Absorption Distribution and Excretion

    BECAUSE OF ITS LOW SOLUBILITY, RATE OF ITS ABSORPTION FROM GI TRACT IS DEPENDENT ON PARTICLE SIZE. MICRONIZED FORM OF DRUG IS ABSORBED RAPIDLY.
    ...ABOUT 30-50% OF ORAL DOSE PASSES THROUGH ALIMENTARY TRACT UNCHANGED. SOME PHENOTHIAZINE IS CONVERTED WITHIN GUT TO SOL DERIV...WHICH ARE ABSORBED INTO PORTAL VENOUS SYSTEM. ...DERIV ARE SECRETED IN URINE & ARE RESPONSIBLE FOR ITS RED COLOR WHEN EXPOSED TO AIR. THEY ALSO APPEAR IN BILE & IN MILK OF LACTATING ANIMALS. URINARY & FECAL EXCRETION OF PHENOTHIAZINE OR ITS DERIV ACCOUNTS FOR 80% OF ORAL DOSE IN SHEEP; FATE OF REMAINING 20% IS UNKNOWN.
    URINARY & FECAL EXCRETION OF PHENOTHIAZINE OR ITS DERIV ACCOUNTS FOR 80% OF ORAL DOSE IN SHEEP; FATE OF REMAINING 20% IS UNKNOWN.
    ABSORBED BY SKIN.
    ... Phenothiazine was readily absorbed from the alimentary tract, with the free drug and reddish oxidation products appearing in the urine.

    Metabolism Metabolites

    SOME PHENOTHIAZINE IS CONVERTED WITHIN GUT TO SOL DERIV, MAINLY PHENOTHIAZINE SULFATE...
    YIELDS 3-HYDROXYPHENOTHIAZINE IN DOGS. /FROM TABLE/
    THE ANTHELMINTIC, PHENOTHIAZINE, WAS OXIDIZED TO SULFOXIDE BY ENZYMES OF THE PROGLOTTIDS OF THE CESTODE, MONIEZIA EXPANSA & CYTOSOL OF INTESTINAL EPITHELIAL CELLS OF THE NEMATODE ASCARIS SUUM. ENZYMES IN THESE TISSUES ALSO DECR SULFOXIDES TO THIOETHERS IN ABSENCE OF O.
    RAT, MOUSE, & GERBIL EXCRETED THE MAJORITY OF PHENOTHIAZINE IN CONJUGATED FORM. THE RAT, MOUSE, & GERBIL PRODUCED LEUCOPHENOTHIAZONE SULFATE AS MAJOR METABOLITE, RELYING MORE ON C-OXIDATION PATHS THAN THE HAMSTER WHICH EXCRETED LARGE AMT OF PHENOTHIAZINE N-GLUCURONIDE.

    Wikipedia

    Phenothiazine
    Cadaverine

    Drug Warnings

    VET: ...ANIMALS.../HAVE/ DIED AFTER RECEIVING...THERAPEUTIC DOSE, WHEREAS OTHERS HAVE SURVIVED MANY TIMES THIS AMT. ...VARIATION IN TOXICITY...ADEQUACY OR OTHERWISE OF DIET, & PARTICULARLY ITS PROTEIN CONTENT, IS IMPORTANT FACTOR. DEHYDRATION IS ANOTHER, MORTALITY IN LAMBS BEING HIGHEST UNDER DROUGHT CONDITIONS. SUSCEPTIBILITY TO TOXIC EFFECTS...CONSIDERED...GREATEST IN HORSE, LESS SO IN DOG & PIG, WHILE RUMINANTS & BIRDS APPEAR...RESISTANT. ...TOXIC EFFECTS... MORE FREQUENTLY IN CATTLE THAN IN SHEEP & GOATS. YOUNG & DEBILITATED ANIMALS...MORE SUSCEPTIBLE... DIGESTIVE DISTURBANCES...PROMOTE ABSORPTION...
    Use of the drug in weak animals, particularly those that are anemic and emaciated, is strictly contraindicated. Animals known to be constipated should not be treated with phenothiazine, since retention of the drug in the digestive tract and resulting absorption of greater than normal quantities is likely to lead to drug poisoning. Use of phenothiazine in pregnancy is contraindicated only during the last month of gestation.

    Biological Half Life

    1.10 Days

    Use Classification

    Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

    Methods of Manufacturing

    ...BY FUSING DIPHENYLAMINE WITH SULFUR; IMPROVED YIELDS WITH IODINE AS CATALYST.

    General Manufacturing Information

    Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
    Plastics Material and Resin Manufacturing
    Transportation Equipment Manufacturing
    Plastics Product Manufacturing
    All Other Basic Organic Chemical Manufacturing
    Paint and Coating Manufacturing
    Not Known or Reasonably Ascertainable
    10H-Phenothiazine: ACTIVE
    PURIFICATION: VIERLING, US PATENT 2,887,482 (1959); RIGBY, US PATENT 3,000,887 (1961 TO SHELL OIL).
    /OXIDATION/...CAN BE PREVENTED BY ADMIXTURE OF 0.3-1.0% METHENAMINE.
    ...PARENT OF NUMBER OF DYESTUFFS INCL METHYLENE BLUE, THIAZINE DYES & THIAMINE BLUE.
    INTRODUCED IN 1925, IT WAS ONE OF EARLIEST ORG INSECTICIDES. ACTION: ORAL INSECTICIDE & ANTHELMINTIC. FED IN SALT OR MINERAL SUPPLEMENT TO CONTROL HORN FLY & FACE FLY LARVAE & TO REMOVE & CONTROL CERTAIN INTERNAL PARASITES.
    For more General Manufacturing Information (Complete) data for PHENOTHIAZINE (6 total), please visit the HSDB record page.

    Analytic Laboratory Methods

    IN FEEDS BY SPECTROPHOTOMETRY.
    GAS CHROMATOGRAPHIC METHOD PRESENTED.
    Method 1625 W and S. Semivolatile Organic Compounds by Isotope Dilution GCMS. Capillary Gas Chromatography with Low Resolution Mass Spectrometry. Minimum level = 20 ug/l (Water).
    PMD-PFI Determination of Phenothiazine by IR Spectrometry. Infrared Spectrometry with no detection limit reported.
    PMD-TLC Thin-layer Chromatographic System for Identification of Pesticides. Thin layer chromatography with no detection limit reported.

    Clinical Laboratory Methods

    HPLC DETERMINATION OF PHENOTHIAZINE RESIDUES IN SHEEP TISSUES.

    Interactions

    PREVIOUS DRENCHING WITH CARBON TETRACHLORIDE MAY ALSO SERVE TO INCR ITS TOXICITY.
    ANTIOXIDANTS, EG PHENOTHIAZINE, INHIBITED THE MUTAGENICITY OF BENZO(A)PYRENE & SOME OF ITS DERIVATIVES TOWARDS SALMONELLA TYPHIMURIUM STRAIN TA98; THIS INHIBITION WAS CONCN DEPENDENT.

    Stability Shelf Life

    READILY OXIDIZED BY SUNLIGHT OR WHEN IN PRESENCE OF FINELY DIVIDED INERT CARRIER, ACQUIRING GREENISH-BROWN TINT
    SENSITIVE TO AIR & LIGHT
    DARKENS TO DEEP OLIVE-GREEN ON EXPOSURE TO LIGHT
    It is stable when dry but easily oxidizes when wet.

    Dates

    Modify: 2023-08-15
    1: Zhang JX, Guo JM, Zhang TT, Lin HJ, Qi NS, Li ZG, Zhou JC, Zhang ZZ. Antiproliferative Phenothiazine Hybrids as Novel Apoptosis Inducers against MCF-7 Breast Cancer. Molecules. 2018 May 28;23(6). pii: E1288. doi: 10.3390/molecules23061288. PubMed PMID: 29843370.
    2: Choudhary S, Silakari O, Singh PK. New Insights into Chemistry and Biological Potential of Thiazine Scaffold: A Review. Mini Rev Med Chem. 2018 Apr 27. doi: 10.2174/1389557518666180427150108. [Epub ahead of print] PubMed PMID: 29701151.
    3: Leskovac A, Petrovic S, Lazarevic-Pasti T, Krstic M, Vasic V. Ruthenium(II)-N-alkyl phenothiazine complexes as potential anticancer agents. J Biol Inorg Chem. 2018 Apr 11. doi: 10.1007/s00775-018-1560-x. [Epub ahead of print] PubMed PMID: 29644470.
    4: Loch JI, Bonarek P, Tworzydło M, Łazińska I, Szydłowska J, Lipowska J, Rzęsikowska K, Lewiński K. The engineered β-lactoglobulin with complementarity to the chlorpromazine chiral conformers. Int J Biol Macromol. 2018 Jul 15;114:85-96. doi: 10.1016/j.ijbiomac.2018.03.074. Epub 2018 Mar 16. PubMed PMID: 29555509.
    5: Otręba M, Buszman E. Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability. Pharmazie. 2018 Jan 2;73(1):19-21. doi: 10.1691/ph.2018.7806. PubMed PMID: 29441946.
    6: Schwab K, Frahm S, Horsley D, Rickard JE, Melis V, Goatman EA, Magbagbeolu M, Douglas M, Leith MG, Baddeley TC, Storey JMD, Riedel G, Wischik CM, Harrington CR, Theuring F. A Protein Aggregation Inhibitor, Leuco-Methylthioninium Bis(Hydromethanesulfonate), Decreases α-Synuclein Inclusions in a Transgenic Mouse Model of Synucleinopathy. Front Mol Neurosci. 2018 Jan 10;10:447. doi: 10.3389/fnmol.2017.00447. eCollection 2017. PubMed PMID: 29375308; PubMed Central PMCID: PMC5767730.
    7: Zhang J, Ming C, Zhang W, Okechukwu PN, Morak-Młodawska B, Pluta K, Jeleń M, Akim AM, Ang KP, Ooi KK. 10H-3,6-Diazaphenothiazine induces G(2)/M phase cell cycle arrest and caspase-dependent apoptosis and inhibits cell invasion of A2780 ovarian carcinoma cells through the regulation of NF-κB and (BIRC6-XIAP) complexes. Drug Des Devel Ther. 2017 Oct 24;11:3045-3063. doi: 10.2147/DDDT.S144415. eCollection 2017. PubMed PMID: 29123378; PubMed Central PMCID: PMC5661483.
    8: Varga B, Csonka Á, Csonka A, Molnár J, Amaral L, Spengler G. Possible Biological and Clinical Applications of Phenothiazines. Anticancer Res. 2017 Nov;37(11):5983-5993. Review. PubMed PMID: 29061777.
    9: Sobczak A, Teżyk A, Szyndlarewicz J, Ziarniak J, Świątek P, Malinka W. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity-degradation profile and stability-indicating method. Med Chem Res. 2017;26(10):2443-2451. doi: 10.1007/s00044-017-1944-4. Epub 2017 Jun 15. PubMed PMID: 29051697; PubMed Central PMCID: PMC5628186.
    10: de Oliveira SCPS, Monteiro JSC, Pires-Santos GM, Sampaio FJP, Soares AP, Soares LGP, Pinheiro ALB. LED antimicrobial photodynamic therapy with phenothiazinium dye against Staphylococcus aureus: An in vitro study. J Photochem Photobiol B. 2017 Oct;175:46-50. doi: 10.1016/j.jphotobiol.2017.08.029. Epub 2017 Aug 24. PubMed PMID: 28846934.
    11: Ghashghaeinia M, Wesseling MC, Ramos E, Petkova-Kirova P, Waibel S, Lang E, Bissinger R, Alzoubi K, Edelmann B, Hosseinzadeh Z, Dreischer P, Shahvaroughi-Farahani A, Mrowietz U, Köberle M, Kaestner L, Bernhardt I, Martínez-Ruiz A, Wieder T, Lang F. Trifluoperazine-Induced Suicidal Erythrocyte Death and S-Nitrosylation Inhibition, Reversed by the Nitric Oxide Donor Sodium Nitroprusside. Cell Physiol Biochem. 2017;42(5):1985-1998. doi: 10.1159/000479838. Epub 2017 Aug 9. PubMed PMID: 28793283.
    12: Fu DJ, Zhao RH, Li JH, Yang JJ, Mao RW, Wu BW, Li P, Zi XL, Zhang QQ, Cai HJ, Zhang SY, Zhang YB, Liu HM. Molecular diversity of phenothiazines: design and synthesis of phenothiazine-dithiocarbamate hybrids as potential cell cycle blockers. Mol Divers. 2017 Nov;21(4):933-942. doi: 10.1007/s11030-017-9773-4. Epub 2017 Aug 7. PubMed PMID: 28785928.
    13: Pluta K, Jeleń M, Morak-Młodawska B, Zimecki M, Artym J, Kocięba M, Zaczyńska E. Azaphenothiazines - promising phenothiazine derivatives. An insight into nomenclature, synthesis, structure elucidation and biological properties. Eur J Med Chem. 2017 Sep 29;138:774-806. doi: 10.1016/j.ejmech.2017.07.009. Epub 2017 Jul 8. Review. PubMed PMID: 28734245.
    14: Brem B, Gal E, Găină L, Silaghi-Dumitrescu L, Fischer-Fodor E, Tomuleasa CI, Grozav A, Zaharia V, Filip L, Cristea C. Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. Int J Mol Sci. 2017 Jun 26;18(7). pii: E1365. doi: 10.3390/ijms18071365. PubMed PMID: 28672876; PubMed Central PMCID: PMC5535858.
    15: Sellamuthu S, Singh M, Kumar A, Singh SK. Type-II NADH Dehydrogenase (NDH-2): a promising therapeutic target for antitubercular and antibacterial drug discovery. Expert Opin Ther Targets. 2017 Jun;21(6):559-570. doi: 10.1080/14728222.2017.1327577. Epub 2017 May 15. Review. PubMed PMID: 28472892.
    16: Oliva CR, Zhang W, Langford C, Suto MJ, Griguer CE. Repositioning chlorpromazine for treating chemoresistant glioma through the inhibition of cytochrome c oxidase bearing the COX4-1 regulatory subunit. Oncotarget. 2017 Jun 6;8(23):37568-37583. doi: 10.18632/oncotarget.17247. PubMed PMID: 28455961; PubMed Central PMCID: PMC5514931.
    17: Ghorab MM, Alsaid MS, Samir N, Abdel-Latif GA, Soliman AM, Ragab FA, Abou El Ella DA. Aromatase inhibitors and apoptotic inducers: Design, synthesis, anticancer activity and molecular modeling studies of novel phenothiazine derivatives carrying sulfonamide moiety as hybrid molecules. Eur J Med Chem. 2017 Jul 7;134:304-315. doi: 10.1016/j.ejmech.2017.04.028. Epub 2017 Apr 15. PubMed PMID: 28427017.
    18: Klutzny S, Lesche R, Keck M, Kaulfuss S, Schlicker A, Christian S, Sperl C, Neuhaus R, Mowat J, Steckel M, Riefke B, Prechtl S, Parczyk K, Steigemann P. Functional inhibition of acid sphingomyelinase by Fluphenazine triggers hypoxia-specific tumor cell death. Cell Death Dis. 2017 Mar 30;8(3):e2709. doi: 10.1038/cddis.2017.130. PubMed PMID: 28358364; PubMed Central PMCID: PMC5386533.
    19: Steinberg AC, Schimpf MO, White AB, Mathews C, Ellington DR, Jeppson P, Crisp C, Aschkenazi SO, Mamik MM, Balk EM, Murphy M. Preemptive analgesia for postoperative hysterectomy pain control: systematic review and clinical practice guidelines. Am J Obstet Gynecol. 2017 Sep;217(3):303-313.e6. doi: 10.1016/j.ajog.2017.03.013. Epub 2017 Mar 27. Review. PubMed PMID: 28351670.
    20: Hong WD, Gibbons PD, Leung SC, Amewu R, Stocks PA, Stachulski A, Horta P, Cristiano MLS, Shone AE, Moss D, Ardrey A, Sharma R, Warman AJ, Bedingfield PTP, Fisher NE, Aljayyoussi G, Mead S, Caws M, Berry NG, Ward SA, Biagini GA, O'Neill PM, Nixon GL. Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. J Med Chem. 2017 May 11;60(9):3703-3726. doi: 10.1021/acs.jmedchem.6b01718. Epub 2017 Apr 25. PubMed PMID: 28304162.

    Explore Compound Types